molecular formula C10H13ClO B2587725 2-(4-Chlorophenyl)butan-2-ol CAS No. 3947-53-3

2-(4-Chlorophenyl)butan-2-ol

Cat. No.: B2587725
CAS No.: 3947-53-3
M. Wt: 184.66
InChI Key: IACNUIYMPFGNAN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)butan-2-ol is an organic compound with the molecular formula C10H13ClO It is a secondary alcohol with a chlorophenyl group attached to the second carbon of a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Chlorophenyl)butan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-chlorobenzyl chloride reacts with butan-2-one in the presence of magnesium and anhydrous ether to form the desired product. The reaction conditions typically include a low temperature to control the exothermic nature of the reaction and an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.

Major Products Formed

    Oxidation: 2-(4-Chlorophenyl)butan-2-one.

    Reduction: 2-(4-Chlorophenyl)butane.

    Substitution: 2-(4-Hydroxyphenyl)butan-2-ol or 2-(4-Aminophenyl)butan-2-ol.

Scientific Research Applications

2-(4-Chlorophenyl)butan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(4-Chlorophenyl)butan-2-ol can be compared with other similar compounds, such as:

    2-(4-Bromophenyl)butan-2-ol: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    2-(4-Methylphenyl)butan-2-ol: Contains a methyl group instead of chlorine, leading to different chemical properties and applications.

    2-(4-Nitrophenyl)butan-2-ol:

The uniqueness of this compound lies in its specific combination of a chlorophenyl group and a butanol chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-3-10(2,12)8-4-6-9(11)7-5-8/h4-7,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACNUIYMPFGNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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